molecular formula C16H18N4O3S B15102592 N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B15102592
M. Wt: 346.4 g/mol
InChI Key: NHXSGTOKPIQBER-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that features a thiadiazole ring and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine under acidic conditions.

    Formation of the Benzoxazine Ring: This involves the cyclization of an appropriate ortho-aminophenol derivative with a suitable aldehyde or ketone.

    Coupling of the Two Rings: The final step involves coupling the thiadiazole and benzoxazine rings through an acetamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazine ring can be reduced to form the corresponding benzoxazolidine.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzoxazolidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the benzoxazine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
  • **this compound

Uniqueness

This compound is unique due to its combination of a thiadiazole and benzoxazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C16H18N4O3S/c1-10(2)7-14-18-19-16(24-14)17-13(21)8-20-9-15(22)23-12-6-4-3-5-11(12)20/h3-6,10H,7-9H2,1-2H3,(H,17,19,21)

InChI Key

NHXSGTOKPIQBER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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